,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine serves as a versatile building block in organic synthesis, particularly for the introduction of the guanidine moiety into various target molecules. Its significance lies in the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine nitrogens and a trifluoromethylsulfonyl (Tf) group on the central carbon. These functionalities offer several advantages:
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is a synthetic compound characterized by its unique structure and functional groups. It is a derivative of guanidine, with two tert-butoxycarbonyl (Boc) protecting groups and a trifluoromethylsulfonyl group. The molecular formula for this compound is C₁₂H₂₀F₃N₃O₆S, and it has a molecular weight of 359.36 g/mol. This compound is often referred to as Goodman's Reagent in various chemical applications, particularly in organic synthesis and proteomics research .
Boc-Tg is likely to exhibit some of the following hazards:
Research indicates that 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and its role in modulating biological pathways. Specifically, its guanidine moiety may interact with biological targets, influencing cellular processes. Its application in proteomics suggests that it may play a role in protein modification or stabilization .
Several methods exist for synthesizing 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine:
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine has several applications:
Interaction studies involving 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine | Z-group instead of Boc | Different protecting group may influence reactivity |
1,3-Di-Boc-2-(methylsulfonyl)guanidine | Methylsulfonyl group | Less electrophilic than trifluoromethylsulfonyl |
1,3-Di-Boc-2-(phenylsulfonyl)guanidine | Phenyl instead of trifluoromethyl | Aromatic character may alter biological activity |
The presence of the trifluoromethylsulfonyl group in 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine enhances its electrophilicity compared to similar compounds, making it particularly effective in certain
Irritant